molecular formula C13H12BrCl2NO2 B12499829 tert-Butyl 3-bromo-5,6-dichloro-1H-indole-1-carboxylate

tert-Butyl 3-bromo-5,6-dichloro-1H-indole-1-carboxylate

Cat. No.: B12499829
M. Wt: 365.0 g/mol
InChI Key: CBXPSQGPURATKE-UHFFFAOYSA-N
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Description

tert-Butyl 3-bromo-5,6-dichloro-1H-indole-1-carboxylate is a synthetic organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is particularly interesting due to its unique structure, which includes bromine and chlorine substituents on the indole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-bromo-5,6-dichloro-1H-indole-1-carboxylate typically involves multiple steps starting from commercially available materials. One common method includes the bromination and chlorination of an indole precursor, followed by the introduction of the tert-butyl ester group. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure selectivity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product. Industrial methods also focus on minimizing waste and reducing the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-bromo-5,6-dichloro-1H-indole-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions, leading to different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized indoles, while coupling reactions can produce biaryl compounds or other complex structures.

Scientific Research Applications

tert-Butyl 3-bromo-5,6-dichloro-1H-indole-1-carboxylate has several scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules, it is valuable in the development of new synthetic methodologies.

    Biology: The compound can be used to study the biological activity of indole derivatives, which are known to exhibit various pharmacological properties.

    Medicine: It serves as a precursor for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials, including dyes and pigments.

Mechanism of Action

The mechanism of action of tert-Butyl 3-bromo-5,6-dichloro-1H-indole-1-carboxylate depends on its specific application. In biological systems, indole derivatives often interact with enzymes or receptors, modulating their activity. The presence of bromine and chlorine atoms can influence the compound’s binding affinity and selectivity, making it a useful tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 5-bromo-1H-indole-1-carboxylate
  • tert-Butyl 6-(chloromethyl)-1H-indole-1-carboxylate
  • tert-Butyl 3-(bromomethyl)-1H-indole-1-carboxylate

Uniqueness

tert-Butyl 3-bromo-5,6-dichloro-1H-indole-1-carboxylate is unique due to the specific positioning of the bromine and chlorine atoms on the indole ring. This unique substitution pattern can lead to different chemical reactivity and biological activity compared to other indole derivatives. The compound’s structure allows for selective modifications, making it a versatile intermediate in various synthetic and research applications.

Properties

Molecular Formula

C13H12BrCl2NO2

Molecular Weight

365.0 g/mol

IUPAC Name

tert-butyl 3-bromo-5,6-dichloroindole-1-carboxylate

InChI

InChI=1S/C13H12BrCl2NO2/c1-13(2,3)19-12(18)17-6-8(14)7-4-9(15)10(16)5-11(7)17/h4-6H,1-3H3

InChI Key

CBXPSQGPURATKE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC(=C(C=C21)Cl)Cl)Br

Origin of Product

United States

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